Home > Products > Screening Compounds P128617 > N-(2-Chlorobenzyl)pyrimidin-2-amine
N-(2-Chlorobenzyl)pyrimidin-2-amine - 23676-58-6

N-(2-Chlorobenzyl)pyrimidin-2-amine

Catalog Number: EVT-3187176
CAS Number: 23676-58-6
Molecular Formula: C11H10ClN3
Molecular Weight: 219.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(2-Chlorobenzyl)pyrimidin-2-amine is a chemical compound belonging to the class of pyrimidine derivatives, which are significant in medicinal chemistry due to their diverse biological activities. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. The specific structure of N-(2-Chlorobenzyl)pyrimidin-2-amine includes a chlorobenzyl group attached to the pyrimidine ring, which may influence its biological properties and reactivity.

Source

This compound can be synthesized through various methods involving the reaction of substituted amines with pyrimidine derivatives. The synthesis often utilizes commercially available starting materials, such as 2-amino-4,6-dichloropyrimidine, which can be reacted with different amines under specific conditions to yield N-(2-Chlorobenzyl)pyrimidin-2-amine.

Classification

N-(2-Chlorobenzyl)pyrimidin-2-amine is classified as a pyrimidine derivative and is part of a broader category of compounds known for their pharmacological potential, including antimicrobial, antiviral, and anticancer activities. Its specific classification may depend on its functional groups and the biological activities it exhibits.

Synthesis Analysis

Methods

The synthesis of N-(2-Chlorobenzyl)pyrimidin-2-amine can typically be achieved through nucleophilic substitution reactions where the chlorobenzyl moiety is introduced onto the pyrimidine ring. A common method involves heating 2-amino-4,6-dichloropyrimidine with 2-chlorobenzylamine in the presence of a base such as triethylamine.

Technical Details

  1. Reagents:
    • 2-amino-4,6-dichloropyrimidine
    • 2-chlorobenzylamine
    • Triethylamine (base)
    • Solvent-free conditions or minimal solvent usage (e.g., ethanol)
  2. Procedure:
    • Mix the reagents in a reaction vessel.
    • Heat the mixture at temperatures between 80°C and 90°C.
    • Monitor the reaction progress using thin-layer chromatography.
    • Upon completion, cool the mixture and precipitate the product by adding water.
    • Filter and purify the resulting compound through crystallization.
  3. Characterization:
    • The synthesized compound can be characterized using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.
Molecular Structure Analysis

Structure

The molecular structure of N-(2-Chlorobenzyl)pyrimidin-2-amine consists of:

  • A pyrimidine ring with an amino group at position 2.
  • A chlorobenzyl substituent at position 4.

This structure can be represented as follows:

C10H10ClN3\text{C}_{10}\text{H}_{10}\text{ClN}_3

Data

Key data regarding its molecular structure includes:

  • Molecular Weight: Approximately 211.66 g/mol
  • Chemical Formula: C10H10ClN3
  • Melting Point: Specific melting point data may vary based on purity but is typically determined during characterization.
Chemical Reactions Analysis

Reactions

N-(2-Chlorobenzyl)pyrimidin-2-amine can participate in various chemical reactions typical for amines and heterocyclic compounds:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in further reactions with electrophiles.
  2. Acid-base Reactions: The amino group can accept protons, allowing for salt formation in acidic conditions.
  3. Reactivity with Electrophiles: The chlorobenzyl moiety may undergo substitution reactions under appropriate conditions.

Technical Details

The reactivity profile can be influenced by factors such as steric hindrance from the chlorobenzyl group and electronic effects from the nitrogen atoms in the pyrimidine ring.

Mechanism of Action

Process

The mechanism of action for N-(2-Chlorobenzyl)pyrimidin-2-amine largely depends on its biological target. For instance, if it acts as an inhibitor for certain enzymes or receptors:

  1. Binding: The compound may bind to active sites through hydrogen bonding or hydrophobic interactions.
  2. Inhibition: By occupying these sites, it can prevent substrate binding or catalysis, thereby exerting its pharmacological effect.
  3. Biological Activity: Studies indicate that derivatives of pyrimidin-2-amines have shown activity against various pathogens or cancer cells, suggesting potential therapeutic applications.
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  2. Reactivity: Reactivity is influenced by functional groups; for instance, the amino group is reactive towards acylation or alkylation.
  3. Spectroscopic Data:
    • Infrared spectra will show characteristic peaks for N-H stretching around 3300 cm1^{-1} and C-N stretching around 1350 cm1^{-1}.
    • Nuclear Magnetic Resonance spectra will reveal chemical shifts corresponding to aromatic protons and aliphatic protons attached to nitrogen.
Applications

Scientific Uses

N-(2-Chlorobenzyl)pyrimidin-2-amine has several potential applications in scientific research:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases due to its biological activity.
  2. Biochemical Research: Used in studies investigating enzyme inhibition mechanisms or receptor interactions.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex molecules or other functionalized pyrimidine derivatives.
Introduction to Aminopyrimidine Scaffolds in Medicinal Chemistry

Role of 2-Aminopyrimidine Core in Kinase Inhibition and Targeted Therapies

The 2-aminopyrimidine core serves as a quintessential hinge-binding motif in kinase inhibitor design due to its exceptional capacity for forming multiple directional hydrogen bonds within the adenine-binding pocket of ATP sites. Structural analyses reveal that the pyrimidine N1 atom typically accepts a hydrogen bond from the kinase backbone, while the 2-amino group donates a hydrogen bond to a carbonyl oxygen or other acceptor functionality in the hinge region, creating a characteristic bidentate interaction that significantly enhances binding affinity [4] [8]. This conserved interaction pattern is exemplified in clinically successful kinase inhibitors such as imatinib (Type II inhibitor binding to inactive BCR-Abl conformation) and ceritinib (ALK inhibitor), where the 2-aminopyrimidine serves as the central pharmacophore anchoring the molecule to the kinase domain [6]. Beyond hinge binding, the 2-aminopyrimidine scaffold provides ideal vector geometry for projecting hydrophobic substituents into adjacent specificity pockets and solvent-exposed regions, enabling optimization of selectivity profiles against structurally similar kinases. For N-(2-chlorobenzyl)pyrimidin-2-amine derivatives, this molecular architecture facilitates simultaneous engagement with the hinge region through the aminopyrimidine core while positioning the chlorobenzyl moiety to interact with hydrophobic regions adjacent to the ATP cleft, thereby achieving both potency and selectivity [2] [5].

Recent structural biology studies have further elucidated how subtle modifications to the 2-aminopyrimidine core influence binding kinetics and inhibition mechanisms. For instance, the electron-donating properties of the amino group at position 2 modulate the π-electron density of the heterocyclic system, affecting both hydrogen-bond strength and hydrophobic interactions with conserved kinase residues [1]. This electronic tunability enables medicinal chemists to optimize compounds for specific inhibition modes—Type I inhibitors that target the active kinase conformation typically employ unsubstituted aminopyrimidine cores, while Type II inhibitors (binding inactive conformations) often feature strategically substituted derivatives that extend into the hydrophobic back pocket created by DFG motif rearrangement [6]. The structural adaptability of the 2-aminopyrimidine scaffold thus provides a versatile platform for addressing diverse kinase targets and resistance mechanisms, establishing it as a cornerstone in targeted cancer therapy development.

Table 2: 2-Aminopyrimidine Interactions in Kinase Binding Sites

Kinase TargetInhibitorHinge Interaction ResiduesHydrogen Bond PatternInhibition Type
BCR-AblImatinibGlu286, Met318Bidentate donor-acceptorType II
FGFR4BLU9931Ala553, Cys552Covalent bond + H-bondsType I1/2
PLK4CentrinoneGlu90, Cys92Bidentate donor-acceptorType I
SYKFostamatinibGlu385, Ala451Bidentate donor-acceptorType I
EGFROsimertinibMet793, Cys797Covalent bond + H-bondsType VI

Significance of N-Benzyl Substitution Patterns for Bioactivity Optimization

Strategic substitution at the pyrimidine N1 position, particularly with benzyl groups, dramatically influences the pharmacological profile of 2-aminopyrimidine derivatives by directing substituents toward hydrophobic regions adjacent to the kinase ATP-binding site. The N-benzyl moiety serves as a crucial vector for accessing selectivity pockets and enhancing target affinity through van der Waals interactions, π-stacking, and hydrophobic effects [5] [7]. Systematic structure-activity relationship (SAR) studies across multiple kinase targets reveal that ortho-chloro substitution on the benzyl ring consistently enhances potency, as exemplified by N-(2-chlorobenzyl)pyrimidin-2-amine derivatives showing superior FGFR4 and PLK4 inhibition compared to unsubstituted analogs [2] [8]. This potency enhancement stems from favorable interactions between the chlorine atom and hydrophobic subpockets within the kinase binding cleft, complemented by reduced rotational freedom that preorganizes the inhibitor conformation for optimal binding.

Beyond chloro substitution, medicinal chemistry optimization campaigns have explored diverse electronic and steric modifications to the benzyl ring. Para-fluoro substitution maintains hydrophobicity while improving metabolic stability through reduced oxidative metabolism, whereas meta-trifluoromethyl groups significantly enhance binding affinity through strong hydrophobic interactions and potential halogen bonding [5]. Conversely, ortho-methyl substituents provide steric bulk that can improve selectivity by preventing binding to kinases with smaller gatekeeper residues. The benzyl linker itself can be modified through homologation (phenethyl) or constraint (tetrahydroisoquinoline), though these modifications often result in varied effects depending on the specific kinase target [7]. For N-(2-chlorobenzyl)pyrimidin-2-amine derivatives, the chlorine atom's ortho position induces a perpendicular orientation between the phenyl ring and pyrimidine plane, projecting the halogen into a hydrophobic subpocket while minimizing steric clash with the kinase hinge region—a conformation consistently observed in co-crystal structures of potent kinase inhibitors [8].

Table 3: Impact of Benzyl Substitution Patterns on Kinase Inhibitory Activity

Substituent PatternRepresentative CompoundFGFR4 IC₅₀ (nM)PLK4 IC₅₀ (nM)Selectivity vs FGFR1/3
2-Chloro6h [8]45 ± 11->100-fold
3-TrifluoromethylCFI-400945 [2]-0.26Not reported
4-Fluoro8h [2]-0.0067Not reported
Unsubstituted benzylCentrinone analog [2]17750.003Poor
2,6-DichloroBLU9931 [8]0.5->200-fold

Historical Development of Chlorobenzyl-Functionalized Pyrimidine Derivatives

The strategic incorporation of chlorobenzyl functionality onto the pyrimidin-2-amine scaffold represents an evolutionary refinement in kinase inhibitor design that emerged from pioneering work on BCR-Abl inhibitors in the late 1990s. The breakthrough development of imatinib (approved 2001) established the N-benzylpyrimidin-2-amine pharmacophore as a validated template for tyrosine kinase inhibition, though its unsubstituted benzyl group exhibited suboptimal pharmacokinetics and susceptibility to metabolic oxidation [6]. Subsequent generations of kinase inhibitors addressed these limitations through systematic benzyl ring substitutions, with nilotinib (approved 2007) demonstrating the therapeutic advantage of 3-methyl-4-chlorobenzyl substitution for overcoming imatinib resistance while improving target affinity [4] [6]. This structural innovation—introducing halogen atoms ortho or para to the benzylic linker—became a cornerstone strategy in kinase inhibitor optimization, leading to numerous clinical candidates featuring halogenated benzyl groups.

The discovery of isoform-specific kinase inhibitors further propelled interest in chlorobenzyl-functionalized pyrimidines, exemplified by the FGFR4 program at Blueprint Medicines. Researchers identified that Cys552 in FGFR4 (conserved as tyrosine in FGFR1-3) could be selectively targeted by covalent inhibitors bearing α,β-unsaturated warheads attached to N-(2,6-dichlorobenzyl)pyrimidin-2-amine scaffolds [8]. This approach culminated in BLU9931 and its clinical successor BLU554, where the ortho-chloro substituents precisely position the acrylamide warhead for covalent bonding with Cys552, conferring exceptional selectivity over other FGFR isoforms. Parallel developments in PLK4 inhibitor design revealed that N-(4-fluorobenzyl) derivatives (e.g., compound 8h) achieved sub-nanomolar inhibition through optimal filling of a hydrophobic pocket adjacent to the ATP-binding site [2]. The chronological progression of these discoveries reflects a broader trend in medicinal chemistry: from initial serendipitous observations of chlorobenzyl efficacy to rational, structure-guided optimization leveraging X-ray crystallography and computational modeling to precisely position halogen substituents for maximal target engagement and selectivity.

Table 4: Historical Milestones in Chlorobenzyl-Pyrimidine Kinase Inhibitor Development

YearDevelopment MilestoneKey CompoundSignificance
2001First-generation BCR-Abl inhibitorImatinibValidated N-benzylpyrimidin-2-amine scaffold
2005Second-generation BCR-Abl with halogen substitutionNilotinib3-Methyl-4-chlorobenzyl enhanced potency & overcame resistance
2013Covalent FGFR4 inhibitors discoveryBLU9931N-(2,6-Dichlorobenzyl) enabled Cys552 targeting
2015PLK4 inhibitors with fluorobenzyl optimizationCFI-400945N-(4-Fluorobenzyl) achieved sub-nM PLK4 inhibition
2018Reversible covalent FGFR4 inhibitorsFGF401N-(2-Chlorobenzyl) with aldehyde warhead
2021α-Fluoro acrylamide warheads on chlorobenzyl scaffoldCompound 6h [8]Balanced potency & selectivity for FGFR4

Properties

CAS Number

23676-58-6

Product Name

N-(2-Chlorobenzyl)pyrimidin-2-amine

IUPAC Name

N-[(2-chlorophenyl)methyl]pyrimidin-2-amine

Molecular Formula

C11H10ClN3

Molecular Weight

219.67

InChI

InChI=1S/C11H10ClN3/c12-10-5-2-1-4-9(10)8-15-11-13-6-3-7-14-11/h1-7H,8H2,(H,13,14,15)

InChI Key

BHLMHANVTWPPBT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC2=NC=CC=N2)Cl

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=CC=N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.